1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone
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Description
1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H18N4OS and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and chemical characterization of novel diheteroaryl derivatives, including those related to triazolo[1,5-a]pyrimidines, have been extensively studied. These compounds are synthesized through various chemical reactions, offering a wide range of potential applications in material science and pharmaceuticals. For instance, Mabkhot, Al-Majid, and Alamary (2011) explored the synthesis of new diheteroaryl thienothiophene derivatives, highlighting the synthetic routes and characterizations that contribute to the understanding of such compounds' chemical properties (Mabkhot, Al-Majid, & Alamary, 2011).
Potential Biological Activities
Research into the biological activities of triazolo[1,5-a]pyrimidines and related compounds has shown that some of these derivatives exhibit moderate effects against bacterial and fungal species. This suggests their potential use in developing new antimicrobial agents. For example, Abdel‐Aziz, Hamdy, Fakhr, and Farag (2008) synthesized novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and related derivatives, demonstrating moderate antimicrobial effects (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antimicrobial Evaluation
The antimicrobial activities of various synthesized compounds have been a significant area of research, with studies evaluating novel [1,2,4]Triazolo[4,3-a]pyrimidines and related derivatives. Gomha, Mohamed, Zaki, Ewies, Elroby (2018) delved into the structural elucidation and antimicrobial evaluation of these compounds, providing insights into their potential as antimicrobial agents (Gomha, Mohamed, Zaki, Ewies, & Elroby, 2018).
Synthetic Methodologies
The development of new synthetic methodologies for creating complex heterocyclic compounds has been crucial in expanding the chemical repertoire available for various applications. Research by Karami, Farahi, and Banaki (2015) introduced a catalyst-free regioselective synthesis method for [1,2,4]triazolo[1,5-a]pyrimidines, showcasing the efficiency and environmental friendliness of their approach (Karami, Farahi, & Banaki, 2015).
properties
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-12-10-13(2)25-20(22-12)23-21(24-25)27-11-18(26)16-9-8-15-7-6-14-4-3-5-17(16)19(14)15/h3-5,8-10H,6-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVBSMXCRYVQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)C3=CC=C4CCC5=C4C3=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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